
3-Chloro-5-(difluoromethoxy)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(difluoromethoxy)picolinaldehyde: is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by a chlorine atom and a difluoromethoxy group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(difluoromethoxy)picolinaldehyde typically involves the chlorination of 5-(difluoromethoxy)picolinaldehyde. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and anhydrous solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Chloro-5-(difluoromethoxy)picolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-5-(difluoromethoxy)picolinaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed as probes to investigate biochemical processes.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological activities at the molecular level.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-Bromo-5-(difluoromethoxy)picolinaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.
5-(Difluoromethoxy)picolinaldehyde: Lacks the chlorine atom at position 3.
Uniqueness: 3-Chloro-5-(difluoromethoxy)picolinaldehyde is unique due to the presence of both chlorine and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H4ClF2NO2 |
|---|---|
Molekulargewicht |
207.56 g/mol |
IUPAC-Name |
3-chloro-5-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-1-4(13-7(9)10)2-11-6(5)3-12/h1-3,7H |
InChI-Schlüssel |
HACYMOOSIZTQLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C=O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


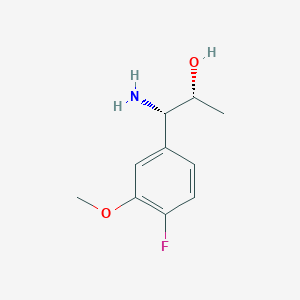
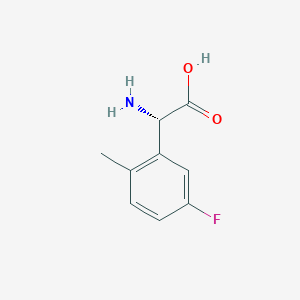

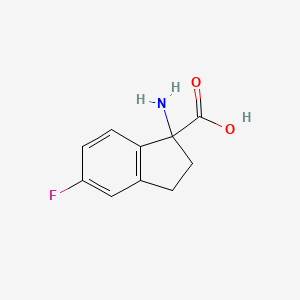
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)

![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
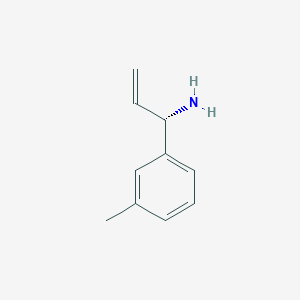
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
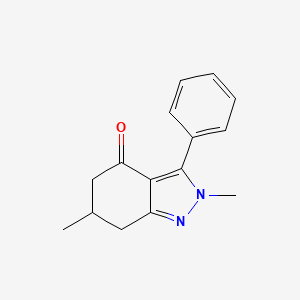
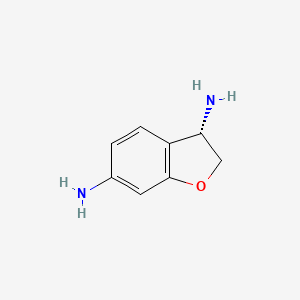
![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
